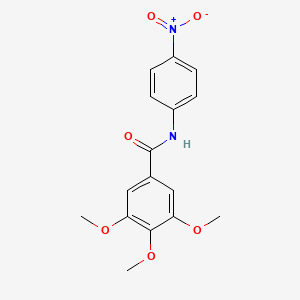
Digadolinium(3+) tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digadolinium(3+) tetrabromide is a chemical compound composed of gadolinium and bromine atoms. Gadolinium is a rare-earth element known for its unique magnetic and optical properties, while bromine is a halogen element. The combination of these elements results in a compound with interesting chemical and physical characteristics, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of digadolinium(3+) tetrabromide typically involves the reaction of gadolinium oxide or gadolinium hydroxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of gadolinium to its tetrabromide form. The general reaction can be represented as follows:
Gd2O3+6HBr→2GdBr3+3H2O
In this reaction, gadolinium oxide reacts with hydrobromic acid to form gadolinium bromide and water. The reaction is typically conducted at elevated temperatures to facilitate the dissolution of gadolinium oxide and the formation of the bromide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity gadolinium oxide and hydrobromic acid in large reactors. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Digadolinium(3+) tetrabromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of gadolinium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state gadolinium compounds.
Reduction: Lower oxidation state gadolinium compounds.
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Digadolinium(3+) tetrabromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a reagent in various chemical reactions.
Biology: Employed in the study of gadolinium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to gadolinium’s paramagnetic properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of digadolinium(3+) tetrabromide primarily involves the interaction of gadolinium ions with various molecular targets. Gadolinium ions can interact with biological molecules, such as proteins and nucleic acids, affecting their structure and function. In MRI applications, gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons, providing clearer and more detailed images.
Comparación Con Compuestos Similares
Similar Compounds
Gadolinium(III) oxide: Another gadolinium compound with different chemical properties and applications.
Gadolinium(III) chloride: Similar in composition but with chloride ions instead of bromide.
Gadolinium(III) sulfate: Contains sulfate ions and is used in different applications compared to the bromide compound.
Uniqueness
Digadolinium(3+) tetrabromide is unique due to its specific combination of gadolinium and bromine, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
Br4Gd2+2 |
|---|---|
Peso molecular |
634.1 g/mol |
Nombre IUPAC |
gadolinium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Gd/h4*1H;;/q;;;;2*+3/p-4 |
Clave InChI |
NMHFFYNZNKRPSF-UHFFFAOYSA-J |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Gd+3].[Gd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)

![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)

methanone](/img/structure/B12444818.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)
